molecular formula C11H13FN2O B1384022 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide CAS No. 1855130-50-5

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide

Cat. No.: B1384022
CAS No.: 1855130-50-5
M. Wt: 208.23 g/mol
InChI Key: MZTWWSZVXBJXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide is a synthetic compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-fluoro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Amidation: The resulting 5-amino-4-fluoro-2-methylbenzoic acid is then reacted with cyclopropylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide
  • 4-Fluoro-2-methylbenzamide derivatives

Comparison

Compared to similar compounds, 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the cyclopropyl group may enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-amino-N-cyclopropyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-6-4-9(12)10(13)5-8(6)11(15)14-7-2-3-7/h4-5,7H,2-3,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTWWSZVXBJXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2CC2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide
Reactant of Route 5
5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.